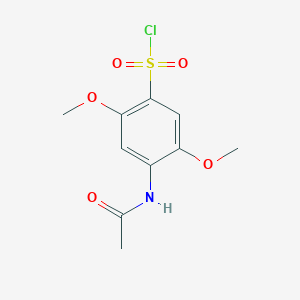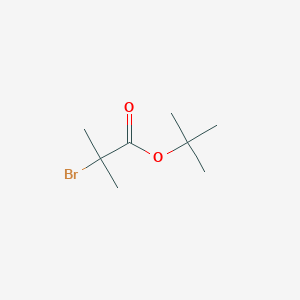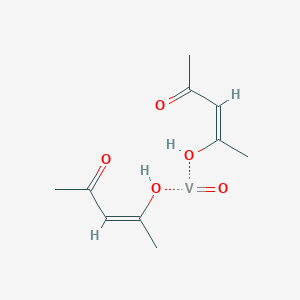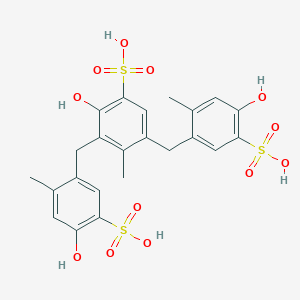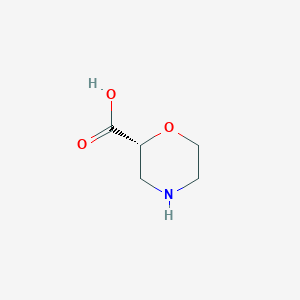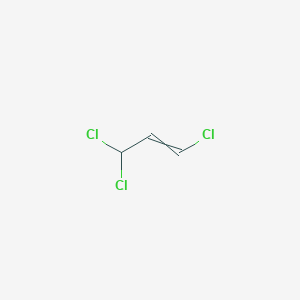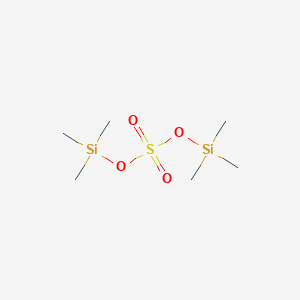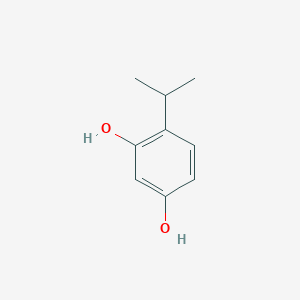
4-Isopropylresorcinol
Übersicht
Beschreibung
4-Isopropylresorcinol, also known as 4-isopropylbenzene-1,3-diol, is a chemical compound with the molecular formula C9H12O2 . It has a molecular weight of 152.19 g/mol . It is used as a reagent in the synthesis of 3,5-disubstituted-4-alkynylisoxozales as HSP90 inhibitors against various human cancer cell lines .
Synthesis Analysis
The synthesis of 4-Isopropylresorcinol is a complex process. One existing method can produce byproducts having multiple substituent positions . More detailed information about the synthesis process can be found in the referenced patent .Molecular Structure Analysis
The molecular structure of 4-Isopropylresorcinol consists of a benzene ring with two hydroxyl groups and one isopropyl group attached . The IUPAC name for this compound is 4-propan-2-ylbenzene-1,3-diol .Physical And Chemical Properties Analysis
4-Isopropylresorcinol has a density of 1.1±0.1 g/cm3 . It has a boiling point of 278.1±10.0 °C at 760 mmHg . The compound has two hydrogen bond donors and two hydrogen bond acceptors . It has a topological polar surface area of 40.5 Ų .Wissenschaftliche Forschungsanwendungen
Antioxidant and Antiseptic Properties
4-Isopropylresorcinol derivatives, like 4-Hexylresorcinol (4HR), are recognized for their roles as antioxidants and antiseptics. A study by Kim et al. (2019) revealed that 4HR influences protein expressions in cells, affecting proliferation, apoptosis, and oncogenic signaling. This indicates its potential in cancer research and treatment.
Tissue Engineering Applications
In the field of tissue engineering, 4HR demonstrates significant potential. It has antimicrobial activity, useful in preventing biomaterial contamination and infection. Its ability to suppress NF-κB signaling pathway, which is related to osteoclast differentiation, plays a role in bone formation and wound healing, as noted by Kim & Seok (2020).
Anti-Cancer Properties
Derivatives of 4-Isopropylresorcinol exhibit anticancer activities. Mastelić et al. (2008) synthesized derivatives showing reduced cytotoxic effects and potential for experimental cancer treatments.
Cosmetic Industry Applications
In the cosmetic industry, 4HR is utilized for its anti-browning and depigmenting properties, primarily due to its inhibitory effect on tyrosinase, an enzyme responsible for melanin production. The study by Ortiz-Ruiz et al. (2015) sheds light on this aspect, making it a valuable compound in skincare products.
Protein Expression and Wound Healing
4HR also plays a role in modifying protein expression in cells, as shown in studies involving human umbilical cord vein endothelial cells (HUVECs) and RAW 264.7 cells. This was detailed in research by Kim et al. (2020), indicating potential for anticancer and wound healing effects.
Inhibition of Tyrosinase Activity
The inhibition of tyrosinase activity by substituted resorcinol, like 4-Isopropylresorcinol, is significant in melanoma treatments. Lee et al. (2017) highlighted its role as a competitive inhibitor of tyrosinase in melanoma cells.
Heat Shock Protein 90 Inhibition
4-Isopropylresorcinol derivatives have been found to inhibit Heat Shock Protein 90, a crucial protein in cancer cell survival and growth. Vesci et al. (2014) discussed a derivative showing promise in leukemia and carcinoma treatments.
Safety And Hazards
4-Isopropylresorcinol is classified as having acute toxicity, both oral and dermal, and can cause severe skin burns and eye damage . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Eigenschaften
IUPAC Name |
4-propan-2-ylbenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-6(2)8-4-3-7(10)5-9(8)11/h3-6,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFVQIGQENWZQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40178070 | |
| Record name | 4-Isopropylresorcinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40178070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropylresorcinol | |
CAS RN |
23504-03-2 | |
| Record name | 4-Isopropylresorcinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23504-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Isopropylresorcinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023504032 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Isopropylresorcinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40178070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-isopropylresorcinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.533 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Propanoic acid, 2-[bis(2,2,2-trifluoroethoxy)phosphinyl]-, methyl ester](/img/structure/B108912.png)

